molecular formula C22H29N5O B6140629 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B6140629
M. Wt: 379.5 g/mol
InChI Key: DCCYHXXPLPGWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinase B (PKB), which is a critical enzyme involved in the regulation of cell growth, survival, and metabolism. The unique structure of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine makes it an attractive target for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the inhibition of protein kinase B (4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine), a critical enzyme involved in the regulation of cell growth, survival, and metabolism. By inhibiting 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine can effectively block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine have been extensively studied. This compound has been shown to effectively inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. Additionally, 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine in lab experiments include its potent inhibitory activity against 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, its unique structure, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. These include:
1. The development of new and more efficient synthesis methods for this compound.
2. The identification of new therapeutic applications for 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine in various diseases, including cancer, diabetes, and neurodegenerative disorders.
3. The optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity.
4. The development of new drug delivery systems for 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine to enhance its bioavailability and target specific tissues.
Conclusion
In conclusion, 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a potent inhibitor of protein kinase B (4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine) that has gained significant attention in the field of scientific research. This compound has unique structure and potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Despite its limitations, the future directions for the research and development of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine are promising, and this compound holds great potential for the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(4-phenylbutanoyl)-1-piperazine, which is then reacted with 6-(1-pyrrolidinyl)pyrimidine to yield the final product. The synthesis of this compound has been optimized over the years, leading to increased yields and purity.

Scientific Research Applications

The unique structure and potent inhibitory activity of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine make it an attractive target for scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Several studies have shown that 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine can effectively inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

4-phenyl-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(10-6-9-19-7-2-1-3-8-19)27-15-13-26(14-16-27)21-17-20(23-18-24-21)25-11-4-5-12-25/h1-3,7-8,17-18H,4-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCYHXXPLPGWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.